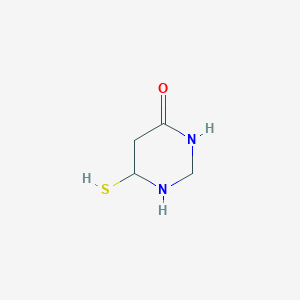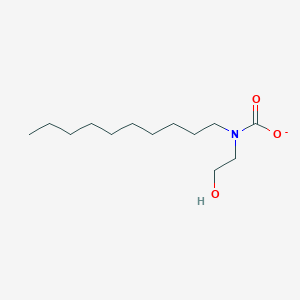
4-(Oxetan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxetan-2-yl)aniline: is an organic compound featuring an oxetane ring attached to an aniline moiety. The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound. This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-2-yl)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
化学反応の分析
Types of Reactions: 4-(Oxetan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the aniline group, leading to different substituted aniline derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce substituted anilines .
科学的研究の応用
4-(Oxetan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Oxetan-2-yl)aniline involves its interaction with molecular targets through its oxetane and aniline groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting various biochemical pathways .
類似化合物との比較
4-(Oxetan-3-yl)aniline: Similar in structure but with the oxetane ring attached at a different position.
Oxetane derivatives: Various oxetane-containing compounds with different substituents and functional groups.
Uniqueness: 4-(Oxetan-2-yl)aniline is unique due to the specific positioning of the oxetane ring, which influences its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and biological properties compared to other oxetane derivatives .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
4-(oxetan-2-yl)aniline |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6,10H2 |
InChIキー |
SHZYKLGJBCIZOS-UHFFFAOYSA-N |
正規SMILES |
C1COC1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


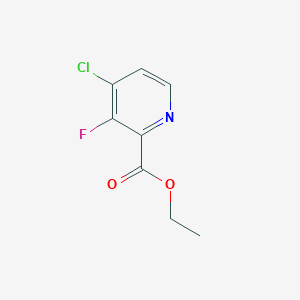
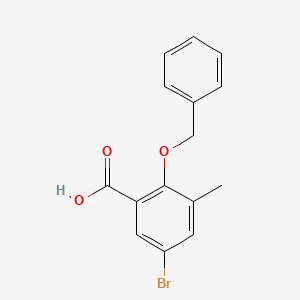
![2,4(1H,3H)-Pyrimidinedione, 1,3-bis[5-(ethylamino)pentyl]-6-methyl-](/img/structure/B12330429.png)
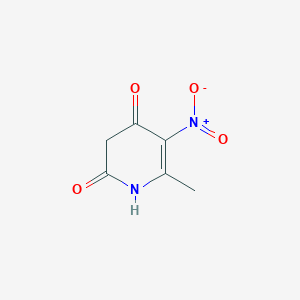
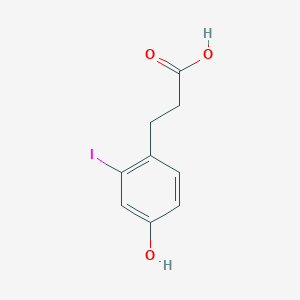



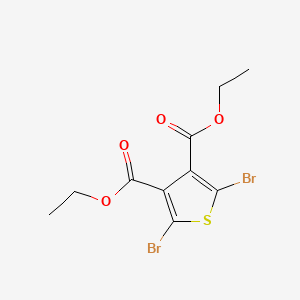

![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)
